Ethyl 2-(acetylamino)-7-chloro-6-formyl-1-benzothiophene-3-carboxylate
Description
Structural Significance of 1-Benzothiophene Scaffolds
The 1-benzothiophene scaffold, characterized by a thiophene ring fused at the 1- and 2-positions of a benzene ring, offers a rigid, planar structure ideal for π-π stacking interactions with protein binding pockets. This geometry is critical in drug design, as demonstrated by benzothiophene-based inhibitors targeting anti-apoptotic proteins like Mcl1, where planar aromatic systems stabilize ligand-receptor complexes. The scaffold’s synthetic accessibility further enhances its utility; cyclization techniques and transition metal-catalyzed reactions enable efficient functionalization at multiple positions. For instance, the 3-carboxylate group in ethyl 2-(acetylamino)-7-chloro-6-formyl-1-benzothiophene-3-carboxylate anchors the molecule to enzymatic active sites through hydrogen bonding or ionic interactions.
Table 1: Key Structural Features of 1-Benzothiophene Scaffolds
The sulfur atom in the thiophene ring introduces mild electron-withdrawing effects, polarizing the aromatic system and directing electrophilic substitutions to specific positions. This regioselectivity is exploited in synthesizing derivatives with tailored electronic profiles, such as the electron-deficient 7-chloro substituent in the target compound, which enhances reactivity toward nucleophilic attack.
Functional Group Diversity in this compound
This compound’s structure integrates four distinct functional groups, each contributing uniquely to its chemical behavior:
- Ethyl Carboxylate (Position 3): The ester group at position 3 enhances solubility in organic solvents while serving as a metabolically labile moiety, a common feature in prodrug designs. Its electron-withdrawing nature activates adjacent positions for further substitutions.
- Acetylamino Group (Position 2): The N-acetylated amine provides hydrogen-bonding capability, critical for interactions with biological targets. Acetylation also mitigates oxidative degradation, improving compound stability.
- Chloro Substituent (Position 7): The electron-withdrawing chlorine atom induces electronic asymmetry, directing electrophilic reactions to the 6-position. This substituent also increases lipophilicity, influencing membrane permeability.
- Formyl Group (Position 6): The aldehyde functionality offers a reactive handle for condensation reactions, enabling the synthesis of Schiff bases or hydrazones for further derivatization.
Table 2: Functional Group Contributions to Physicochemical Properties
The synergistic effects of these groups are evident in the compound’s molecular interactions. For example, the acetylamino and carboxylate groups collectively enhance aqueous solubility, while the chloro and formyl groups fine-tune electronic properties for targeted reactivity. Such multifunctionality underscores the compound’s potential as a synthetic intermediate in developing bioactive molecules.
Properties
IUPAC Name |
ethyl 2-acetamido-7-chloro-6-formyl-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-3-20-14(19)10-9-5-4-8(6-17)11(15)12(9)21-13(10)16-7(2)18/h4-6H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJBAAIPKRRPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-7-chloro-6-formyl-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the formation of the benzothiophene core, followed by the introduction of the functional groups. The process may involve:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and benzene precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formylation: The formyl group can be introduced via Vilsmeier-Haack reaction using reagents like DMF and POCl3.
Acetylation: The acetylamino group can be introduced through acetylation reactions using acetic anhydride.
Esterification: The ethyl ester group can be formed through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-7-chloro-6-formyl-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Hydrolysis: Carboxylic acid and ethanol.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(acetylamino)-7-chloro-6-formyl-1-benzothiophene-3-carboxylate possesses a complex molecular structure characterized by the presence of a benzothiophene core, which is known for its diverse biological activities. The compound's molecular formula is with a molar mass of approximately 295.75 g/mol. The structural features include:
- Benzothiophene moiety : This contributes to the compound's biological activity.
- Acetylamino group : Enhances solubility and bioavailability.
- Chloro substituent : Imparts unique reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of benzothiophene, including this compound, exhibit significant anticancer properties. A study highlighted that compounds of this class can induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is often related to the inhibition of critical signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent, particularly against bacterial strains. Its efficacy against pathogens may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes. Preliminary studies suggest that it could serve as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
There is also evidence supporting the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Cytotoxicity Assessment :
-
Antimicrobial Screening :
- In vitro assessments demonstrated that this compound displayed activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- Structure-Activity Relationship Studies :
Mechanism of Action
The mechanism of action of Ethyl 2-(acetylamino)-7-chloro-6-formyl-1-benzothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the acetylamino and formyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to Ethyl 2-(acetylamino)-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylate (CAS 678148-16-8, Compound A) , a benzothiophene derivative with distinct substituents:
Functional Group Implications
- Reactivity: The formyl group in the target compound enables nucleophilic additions (e.g., condensation reactions), making it versatile for synthesizing derivatives. In contrast, Compound A’s bromo substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) . The chloro vs.
Solubility and Bioavailability :
- Compound A ’s 3-hydroxy-2-methylpropoxy group enhances hydrophilicity, improving aqueous solubility—a critical factor for drug candidates. The target compound’s formyl group may reduce solubility but increase reactivity.
Biological Activity
Ethyl 2-(acetylamino)-7-chloro-6-formyl-1-benzothiophene-3-carboxylate, a compound within the benzothiophene class, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Molecular Structure
- Molecular Formula : C14H14ClNO4S
- Molar Mass : 327.78 g/mol
- CAS Registry Number : 137987-66-7
Structural Representation
The compound features a benzothiophene core with various functional groups that contribute to its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
A significant study assessed the compound's effects on MCF-7 breast cancer cells. The findings indicated:
- IC50 Value : 23.2 µM after 48 hours of treatment.
- Apoptosis Induction : The compound caused a substantial reduction in cell viability (26.86%) and increased early (8.73%) and late apoptosis (18.13%) rates compared to untreated controls.
The study also demonstrated that the compound induced G2/M phase cell-cycle arrest, suggesting a mechanism for its antiproliferative effects.
| Parameter | Control | Treated (IC50) |
|---|---|---|
| Cell Viability (%) | 100 | 73.14 |
| Early Apoptosis (%) | 3.79 | 8.73 |
| Late Apoptosis (%) | 2.74 | 18.13 |
| G2/M Phase Arrest (%) | 17.23 | 25.56 |
| S Phase Arrest (%) | 16.76 | 23.38 |
The compound's mechanism of action involves inducing apoptosis through intrinsic pathways, leading to cell cycle arrest and eventual cell death. It has been noted to inhibit autophagic cell death, further supporting its role as an effective anticancer agent.
Other Biological Activities
Beyond antitumor effects, this compound exhibits other pharmacological activities:
- Antimicrobial Activity : Studies have indicated potential efficacy against various bacterial strains.
- Histone Deacetylase Inhibition : This property suggests a role in regulating gene expression related to cancer progression and differentiation.
Synthesis and Evaluation
Research has focused on synthesizing derivatives of benzothiophene compounds, including this compound, to evaluate their biological activities systematically.
Table of Selected Derivatives and Their Activities
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Ethyl 2-(acetylamino)-7-chloro-6-formyl-benzothiophene | Antitumor | 23.2 |
| Benzothiophene derivative A | Antimicrobial | TBD |
| Benzothiophene derivative B | Histone Deacetylase Inhibitor | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
